![molecular formula C16H15F10NO4 B6313633 N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% CAS No. 1301739-21-8](/img/structure/B6313633.png)
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% (NBE) is a widely used chemical compound in the scientific research community. It is a versatile compound that can be used for a variety of applications due to its unique properties. NBE has been used in a variety of scientific research projects, ranging from biochemical studies to physiological studies.
Wissenschaftliche Forschungsanwendungen
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has been used in a variety of scientific research applications. It has been used in biochemical studies, such as enzyme inhibition, protein-protein interactions, and protein-ligand binding. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has also been used in physiological studies, such as cell-cell signaling, drug delivery, and drug metabolism. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has also been used in studies of cell membrane structure and function.
Wirkmechanismus
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% works by binding to specific receptors in the cell membrane, which alters the cell's behavior. This binding is reversible, meaning that the compound can be removed from the cell membrane and the cell will return to its normal state. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% also binds to proteins, which can alter the protein's structure and function.
Biochemical and Physiological Effects
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes, alter protein-protein interactions, and bind to receptors in the cell membrane. It has also been shown to alter cell-cell signaling and drug metabolism. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has also been shown to alter the structure and function of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of applications due to its unique properties. It is also easy to synthesize and can be stored for long periods of time without degrading. However, N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has some limitations when used in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%. One potential direction is to further investigate its effects on cell-cell signaling and drug metabolism. Another potential direction is to explore the potential of using N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% as a drug delivery system. Additionally, further research could be done to investigate the potential of using N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% as a therapeutic agent. Finally, more research could be done to investigate the potential of using N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% in the development of new drugs.
Synthesemethoden
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% is synthesized through a two-step process. First, a carbobenzyloxyamine (CBZ-NH2) is synthesized by reacting a secondary amine with an aryl halide. The reaction is catalyzed by a base, such as triethylamine or potassium carbonate. The second step involves the reaction of the CBZ-NH2 with 2-pentafluoroethoxyethyl chloride (PFEEC). This reaction is also catalyzed by a base, such as triethylamine. The resulting product is N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%.
Eigenschaften
IUPAC Name |
benzyl N,N-bis[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F10NO4/c17-13(18,19)15(23,24)30-8-6-27(7-9-31-16(25,26)14(20,21)22)12(28)29-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYRPXUIVUUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCOC(C(F)(F)F)(F)F)CCOC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F10NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

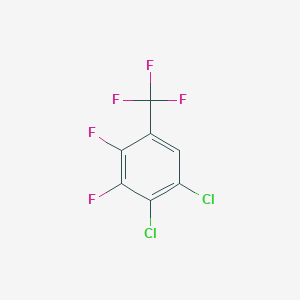

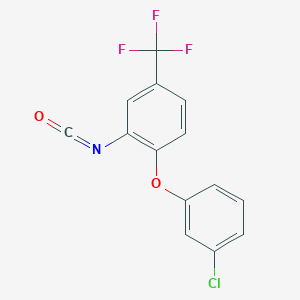

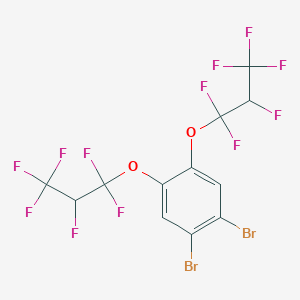

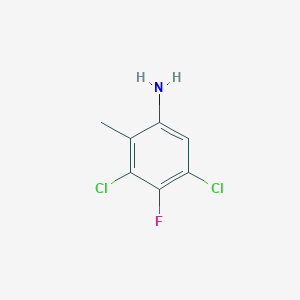
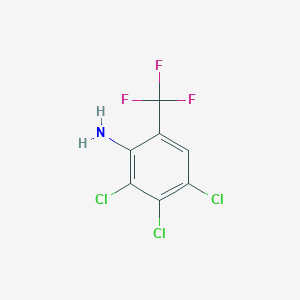
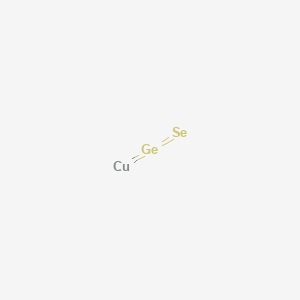
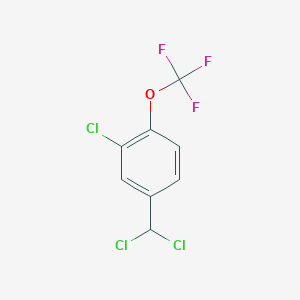

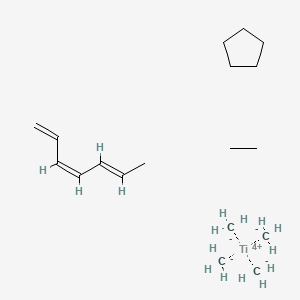
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
